Methyl quinoline-3-carboxylate
Overview
Description
Methyl quinoline-3-carboxylate is an organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is particularly notable for its role as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Mechanism of Action
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, including intercalation into DNA, inhibition of enzymes, and modulation of receptors
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, depending on their specific targets. For instance, some quinoline derivatives have been reported to inhibit DNA synthesis, disrupt cell signaling pathways, and modulate immune responses
Result of Action
Quinoline derivatives can have various effects at the molecular and cellular levels, depending on their specific targets and modes of action. These effects can include changes in gene expression, disruption of cell signaling pathways, and induction of cell death
Action Environment
The action, efficacy, and stability of Methyl quinoline-3-carboxylate can be influenced by various environmental factors. These factors can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl quinoline-3-carboxylate can be synthesized through several methods. One common approach involves the Friedländer synthesis, which combines an o-aminoacetophenone with an enolisable ketone in the presence of a catalyst such as molecular iodine or nano zinc oxide. This method is advantageous due to its mild reaction conditions and high yield .
Another method involves the use of multicomponent reactions (MCRs) with L-proline and ammonium acetate as catalysts. This green and efficient approach avoids the use of hazardous acids or bases and harsh reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs solvent-free conditions and eco-friendly catalysts to minimize environmental impact. Techniques such as microwave irradiation, ultrasound promotion, and photocatalytic synthesis using UV radiation are commonly used to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Methyl quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid.
Reduction: Reduction reactions can convert it into quinoline-3-carboxaldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Quinoline-3-carboxylic acid.
Reduction: Quinoline-3-carboxaldehyde.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Methyl quinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in various chemical reactions and processes.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
- Ethyl quinoline-3-carboxylate
- Quinoline-3-carboxylic acid
- Quinoline-3-carboxaldehyde
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
methyl quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRATHCADZOYAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292961 | |
Record name | methyl quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53951-84-1 | |
Record name | 53951-84-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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